

Preclinical Profile of Segigratinib (3D185): A Dual FGFR and CSF-1R Inhibitor

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Compound of Interest

Compound Name: Segigratinib

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Introduction

Segigratinib, also known as 3D185, is a novel small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).^{[1][2]} Its dual-targeting mechanism of action presents a promising therapeutic strategy in oncology by not only directly inhibiting tumor cell proliferation and survival driven by aberrant FGFR signaling but also modulating the tumor microenvironment through the inhibition of tumor-associated macrophages (TAMs), which are dependent on CSF-1R signaling.^{[1][2]} This comprehensive technical guide summarizes the key preclinical data for **Segigratinib**, detailing its in vitro and in vivo efficacy, and outlining the experimental protocols utilized in these foundational studies.

Data Presentation

In Vitro Kinase and Cell-Based Assay Data

Segigratinib has demonstrated potent and selective inhibitory activity against its primary targets, FGFR1/2/3 and CSF-1R, with significantly less activity against other kinases such as KDR (VEGFR2) and FGFR4.^[1] This selectivity suggests a potentially favorable therapeutic window. The tables below summarize the key in vitro quantitative data.

Target Kinase	IC50 (nM)
FGFR1	0.5[1]
FGFR2	1.3[1]
FGFR3	3.6[1]
CSF-1R	3.8
FGFR4	51.4[1]
KDR (VEGFR2)	381.5[1]

Table 1: In Vitro Kinase Inhibition Profile of Segigratinib.

Cell Line	Assay Type	IC50 (nM)
HUVECs (bFGF-induced)	Proliferation	0.5[1]
HUVECs (VEGF-induced)	Proliferation	88.1[1]
CSF-1-induced murine macrophages	Survival	57.8[1]
CSF-1-induced human macrophages	Survival	118.5[1]

Table 2: In Vitro Cell-Based Activity of Segigratinib.

In Vivo Efficacy Data

Preclinical in vivo studies using xenograft models have demonstrated the potent anti-tumor activity of **Segigratinib** at well-tolerated doses.[1]

Xenograft Model	Cell Line	Dose (mg/kg)	Tumor Growth Inhibition (%)
Nude Mice	NCI-H1581 (FGFR1-amplified)	12.5	60.4[1]
25	74.9[1]		
50	96.4[1]		

Table 3: In Vivo Anti-Tumor Efficacy of Segigratinib in an FGFR1-Amplified Xenograft Model.

Note: Preclinical pharmacokinetic data including Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability for **Segigratinib** (3D185) were not available in the public domain at the time of this review.

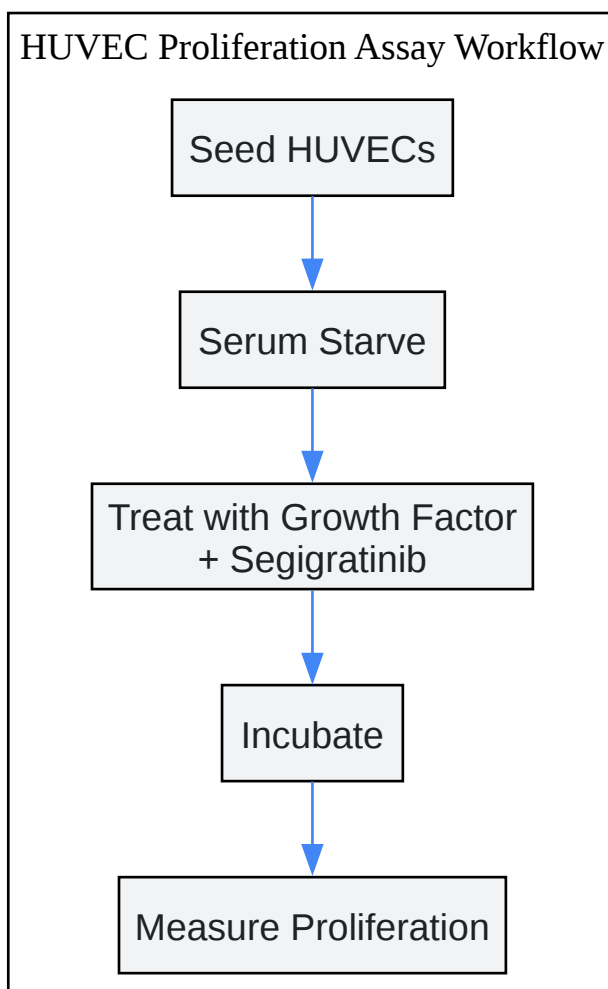
Experimental Protocols

Kinase Inhibition Assays

The inhibitory activity of **Segigratinib** against FGFR1, FGFR2, FGFR3, and CSF-1R was determined using enzymatic assays. The general protocol involved the incubation of the recombinant kinase domain with a specific substrate and ATP in the presence of varying concentrations of **Segigratinib**. The kinase activity was then measured by quantifying the amount of phosphorylated substrate, typically through methods like Z'-LYTE™ Kinase Assay or by using radio-labeled ATP. IC50 values were subsequently calculated from the dose-response curves.[1]

Cell Proliferation Assays

Human Umbilical Vein Endothelial Cells (HUVECs) were utilized to assess the anti-proliferative effects of **Segigratinib**. [1] The workflow for this assay is as follows:



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Caption: Workflow for the HUVEC proliferation assay.

HUVECs were seeded in multi-well plates and serum-starved to synchronize the cell cycle. The cells were then treated with either basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF) to stimulate proliferation, in the presence of a range of **Segiratinib** concentrations.[1] After an incubation period, cell viability and proliferation were measured using a standard method such as the CCK-8 assay.[1]

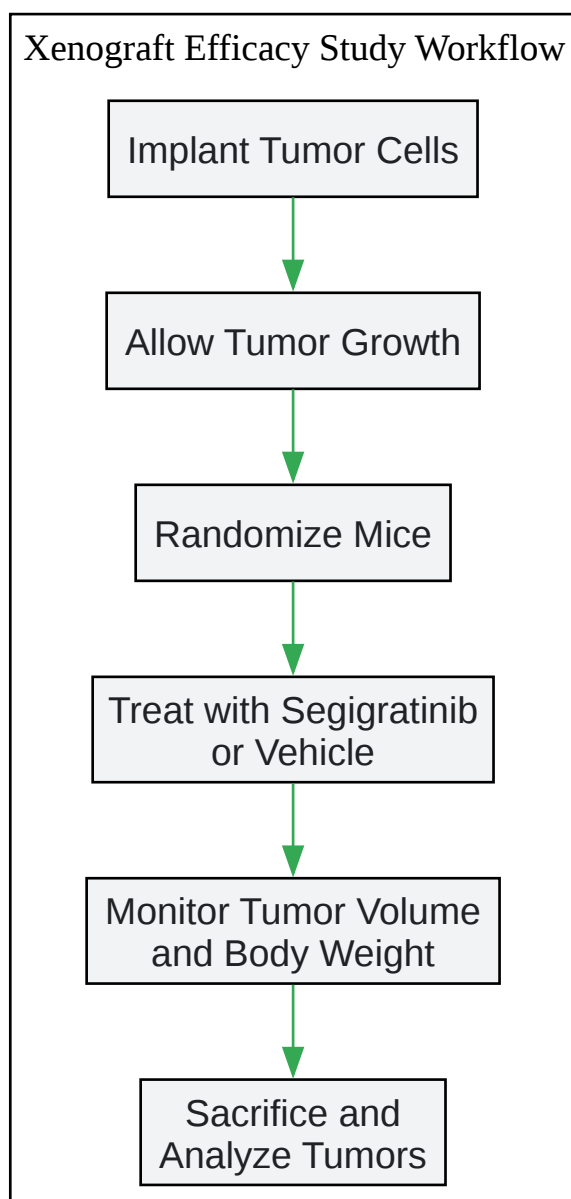
Macrophage Survival Assays

To evaluate the effect of **Segiratinib** on macrophage viability, bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages were cultured in the presence of CSF-1 to induce differentiation and

survival.[1] These macrophages were then treated with varying concentrations of **Segigratinib**. After a set incubation time, cell survival was quantified.[1]

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of **Segigratinib** was evaluated in nude mice bearing subcutaneous xenografts of human cancer cell lines with known FGFR alterations, such as the FGFR1-amplified NCI-H1581 cell line.[1] The experimental workflow is outlined below:



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Caption: Workflow for in vivo xenograft efficacy studies.

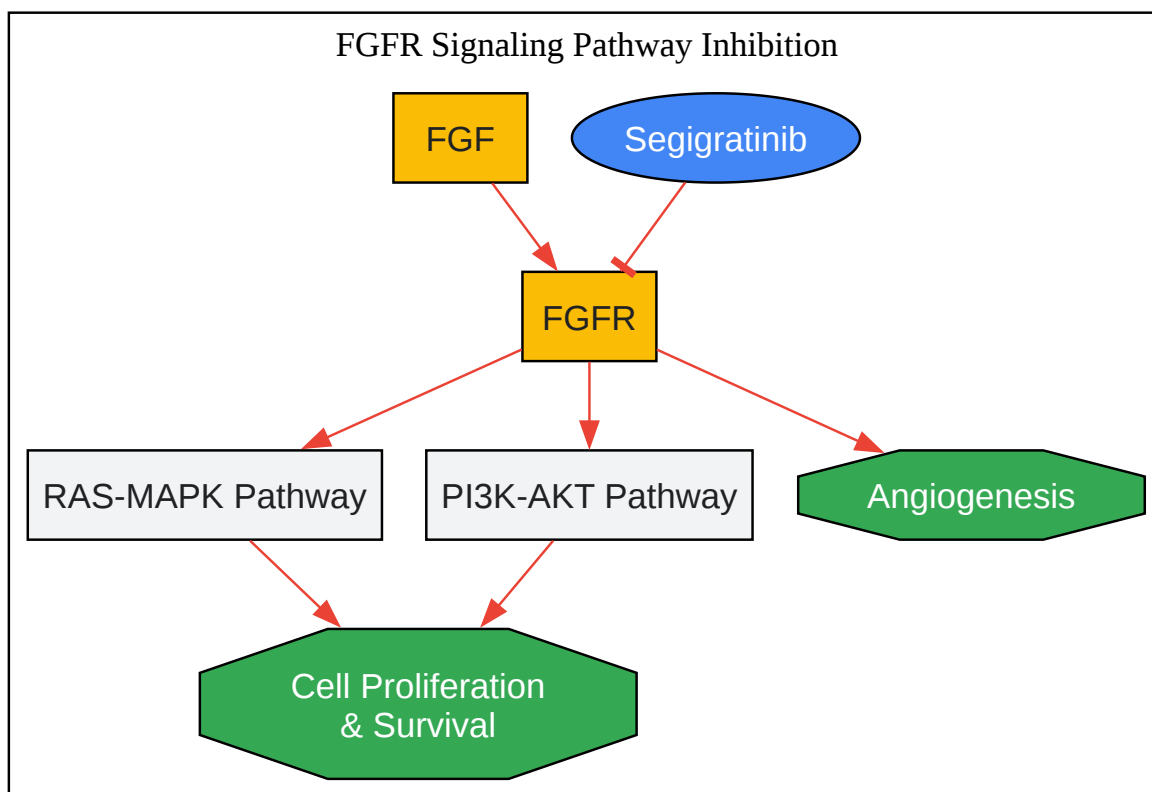
Tumor cells were injected subcutaneously into the flanks of the mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. **Segigratinib** was administered orally at various doses, and tumor volumes and body weights were measured regularly to assess efficacy and toxicity.^[1] At the end of the study, tumors were excised for further analysis.^[1]

Signaling Pathways and Mechanism of Action

Segigratinib exerts its anti-cancer effects through the dual inhibition of the FGFR and CSF-1R signaling pathways.

FGFR Signaling Pathway Inhibition

Aberrant activation of FGFR signaling, through mutations, amplifications, or fusions, is a key driver in various cancers. This leads to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis. **Segigratinib** directly inhibits the kinase activity of FGFRs, thereby blocking these downstream signals.^[1]

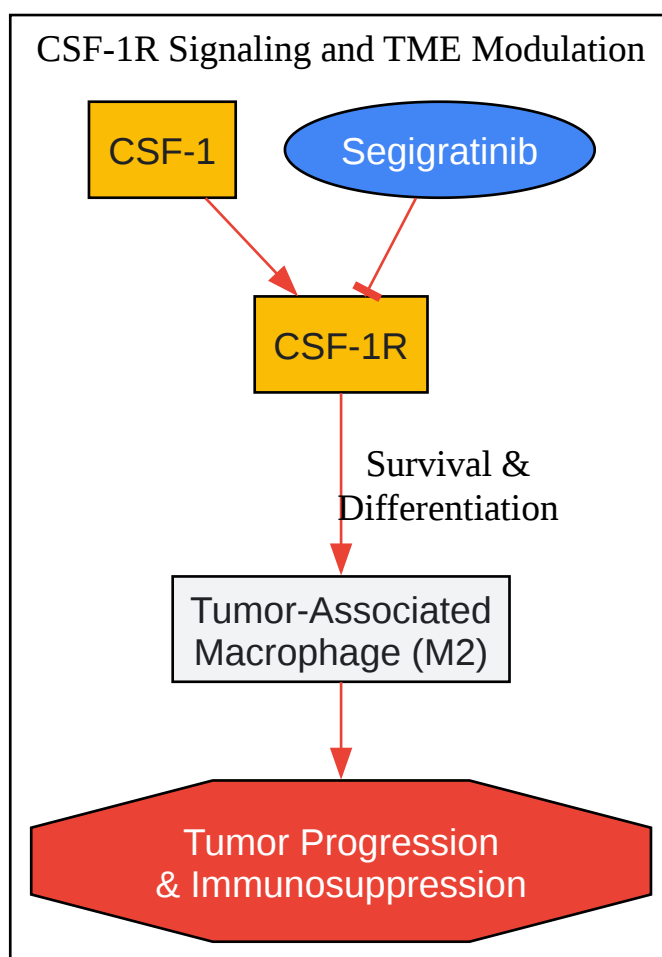


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Caption: Inhibition of the FGFR signaling pathway by **Segiratinib**.

CSF-1R Signaling Pathway Inhibition and Tumor Microenvironment Modulation

The CSF-1R pathway is critical for the survival, differentiation, and function of macrophages. In the tumor microenvironment, TAMs, which often exhibit an M2-like pro-tumoral phenotype, are abundant and contribute to tumor progression, immunosuppression, and resistance to therapy. By inhibiting CSF-1R, **Segiratinib** can deplete these TAMs or repolarize them to a more anti-tumoral M1-like phenotype, thereby remodeling the tumor microenvironment and potentially enhancing anti-tumor immunity.[1][2]



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Caption: Modulation of the tumor microenvironment via CSF-1R inhibition.

Conclusion

The preclinical data for **Segigratinib** (3D185) strongly support its development as a promising anti-cancer agent. Its dual inhibitory activity against FGFR and CSF-1R provides a multi-faceted approach to cancer therapy, targeting both the tumor cells directly and the supportive tumor microenvironment. The potent in vitro and in vivo efficacy, coupled with a selective kinase inhibition profile, warrants further clinical investigation of **Segigratinib** in patients with tumors characterized by FGFR alterations and/or a high degree of macrophage infiltration. The lack of publicly available preclinical pharmacokinetic data highlights an area for future disclosure to fully characterize the disposition of this compound.

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